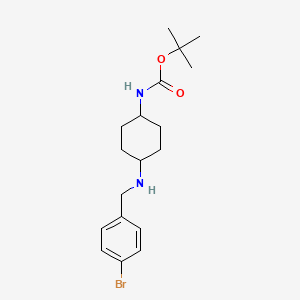

tert-Butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(4-bromobenzylamino)cyclohexylcarbamate is a cyclohexylcarbamate derivative featuring a trans-1,4-disubstituted cyclohexane backbone. The compound incorporates a tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzylamino substituent, making it a valuable intermediate in medicinal chemistry and drug discovery. Its stereochemistry (1R,4R) ensures specific spatial arrangements critical for binding interactions in biological systems.

Properties

IUPAC Name |

tert-butyl N-[4-[(4-bromophenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-16-10-8-15(9-11-16)20-12-13-4-6-14(19)7-5-13/h4-7,15-16,20H,8-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNQEZBYVGBLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001118949 | |

| Record name | Carbamic acid, N-[trans-4-[[(4-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-59-3 | |

| Record name | Carbamic acid, N-[trans-4-[[(4-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its efficacy and applications.

- Molecular Formula : C18H27BrN2O2

- Molar Mass : 383.32 g/mol

- CAS Number : 1286275-65-7

The compound acts primarily as a selective modulator of certain receptors, influencing various biological pathways. Its structure allows for interactions with neurotransmitter systems, particularly those related to the central nervous system.

Pharmacological Effects

- Antagonistic Properties : Research indicates that this compound exhibits antagonistic effects on specific receptor sites, which can lead to therapeutic benefits in conditions like anxiety and depression.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

- The tert-butyl group enhances lipophilicity, facilitating better membrane permeability.

- The bromobenzyl moiety appears crucial for receptor binding affinity, as variations in this group lead to marked changes in biological potency.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 383.32 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Study 1: Neuropharmacological Evaluation

A study conducted on animal models evaluated the neuropharmacological effects of this compound. The findings demonstrated significant reductions in anxiety-like behaviors when administered at specific doses compared to control groups.

Study 2: In Vitro Anti-inflammatory Activity

In vitro assays were performed to assess the anti-inflammatory properties of the compound. The results indicated a substantial decrease in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Halogen-Substituted Analogs

- tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate (CAS 1286274-13-2): Replaces the 4-bromobenzylamino group with a 2-chlorobenzamido moiety. Boiling point: 513.1 ± 50.0 °C at 760 mmHg, higher than brominated analogs due to stronger dipole interactions .

- tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate (CAS 1958100-53-2): Substitutes the amino group with an ether-linked 4-bromobenzyloxy chain. Molecular weight: 384.31 (vs. ~383.32 for the target compound), with altered hydrogen-bonding capacity due to the ether oxygen .

Fluorinated Derivatives

- tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate (CAS 1707367-80-3): Replaces the benzylamino group with a fluorinated isoindolinone ring. Molecular weight: 348.41, lower than the target compound due to the absence of bromine. Estimated purity >95%, suggesting robust synthetic protocols for fluorinated analogs .

Amino Group Modifications

- tert-Butyl (trans-4-(isobutylamino)cyclohexyl)carbamate (CymitQuimica Ref: 3D-LBC27353): Substitutes 4-bromobenzylamino with an isobutylamino group.

Physicochemical Properties

*Estimated based on structural similarity.

Q & A

Q. How do structural modifications (e.g., replacing bromine with fluorine) impact biological activity?

- Lipophilicity : Fluorine reduces logP, potentially altering membrane permeability in pharmacological studies .

- Metabolic Stability : Bromine’s higher atomic weight may slow oxidative metabolism compared to fluorine .

- Target Binding : Halogen bonding with biomolecules (e.g., kinases) varies with electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.